molecular formula C21H16N2O2 B12602197 1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)- CAS No. 875577-66-5

1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-

Cat. No.: B12602197
CAS No.: 875577-66-5
M. Wt: 328.4 g/mol
InChI Key: NDLZXTTVQOLMMI-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features, which include an indazole ring fused with a carboxylic acid group and a biphenyl moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This reaction can be catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized procedures to ensure high yields and purity. For example, the use of diazotization reactions under mild conditions has been reported to efficiently produce 1H-Indazole-3-carboxylic acid derivatives . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring and biphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is unique due to the presence of the biphenyl moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a therapeutic agent.

Properties

CAS No.

875577-66-5

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(4-phenylphenyl)methyl]indazole-3-carboxylic acid

InChI

InChI=1S/C21H16N2O2/c24-21(25)20-18-8-4-5-9-19(18)23(22-20)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25)

InChI Key

NDLZXTTVQOLMMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O

Origin of Product

United States

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